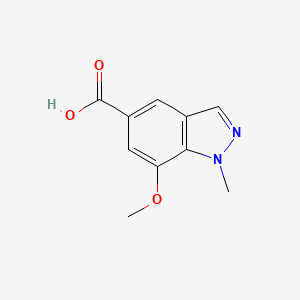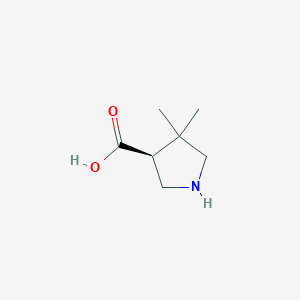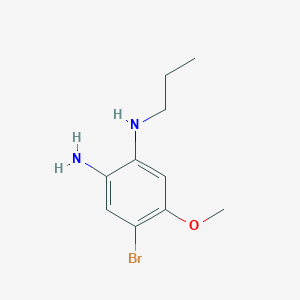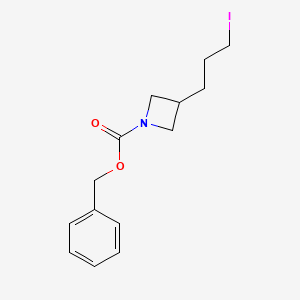![molecular formula C11H12N4OS B3366499 N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 137582-02-6](/img/structure/B3366499.png)
N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
Overview
Description
“N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” is a compound used for proteomics research . It has a molecular formula of C11H12N4OS and a molecular weight of 248.3 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide”, involves various methods such as condensation, cyclization, hydrazinolysis, alkylation, and condensation-addition reactions .
Molecular Structure Analysis
The molecular structure of “N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The compound also contains a mercapto group (–SH) and an acetamide group (–NHCOCH3).
Chemical Reactions Analysis
1,2,4-triazole derivatives, including “N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide”, have been found to exhibit significant antibacterial activity . The structure-activity relationship (SAR) analysis of these compounds has shown that certain structural features play a crucial role in their activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” include a molecular formula of C11H12N4OS and a molecular weight of 248.3 .
Scientific Research Applications
Drug Discovery
Triazoles, including the compound , have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
Triazoles are used in organic synthesis due to their high chemical stability and capability for hydrogen bonding . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
Triazoles are used in polymer chemistry. Their high chemical stability and strong dipole moment make them suitable for this application .
Supramolecular Chemistry
In supramolecular chemistry, triazoles are used due to their aromatic character and hydrogen bonding ability .
Bioconjugation
Triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .
Chemical Biology
In chemical biology, triazoles are used due to their high chemical stability and capability for hydrogen bonding .
Fluorescent Imaging
Triazoles are used in fluorescent imaging, a technique used to visualize cellular components .
Materials Science
In materials science, triazoles are used due to their high chemical stability and strong dipole moment .
Mechanism of Action
While the specific mechanism of action for “N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” is not explicitly mentioned, 1,2,4-triazole derivatives are known for their multidirectional biological activity . They have been found to inhibit some metabolic enzymes and could be used as potential drugs in the treatment of various diseases .
Future Directions
The future directions for “N-[3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” and similar 1,2,4-triazole derivatives involve further investigations to harness their optimum antibacterial potential . There is also a trend towards analyzing the compounds containing 1,2,4-triazole moiety for the corrosion inhibition of metals .
properties
IUPAC Name |
N-[3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-7-13-14-11(17)15(7)10-5-3-4-9(6-10)12-8(2)16/h3-6H,1-2H3,(H,12,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRHYXVKJVZTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B3366493.png)



![(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide](/img/structure/B3366524.png)